Bienvenue dans la boutique en ligne BenchChem!

2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Antifungal Quinazolinone Structure-Activity Relationship

2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 25380-20-5) is a heterobifunctional quinazolinone building block defined by a cyanoacetamide arm at the N3 position and a 2-methyl substituent on the quinazolinone core. This scaffold is an entry point into the biologically privileged 4(3H)-quinazolinone family, which has been extensively explored for antitumor, antimicrobial, and CNS-directed applications.

Molecular Formula C12H10N4O2
Molecular Weight 242.238
CAS No. 25380-20-5
Cat. No. B2483024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
CAS25380-20-5
Molecular FormulaC12H10N4O2
Molecular Weight242.238
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1NC(=O)CC#N
InChIInChI=1S/C12H10N4O2/c1-8-14-10-5-3-2-4-9(10)12(18)16(8)15-11(17)6-7-13/h2-5H,6H2,1H3,(H,15,17)
InChIKeyYXBNSAYJMXBRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 25380-20-5): Chemical Profile and Core Scaffold Attributes


2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 25380-20-5) is a heterobifunctional quinazolinone building block defined by a cyanoacetamide arm at the N3 position and a 2-methyl substituent on the quinazolinone core . This scaffold is an entry point into the biologically privileged 4(3H)-quinazolinone family, which has been extensively explored for antitumor, antimicrobial, and CNS-directed applications [1]. The compound has a molecular weight of 242.23 g/mol and is typically supplied at ≥97% purity for research use, serving as a versatile intermediate for generating diverse compound libraries through transformations at the active methylene and nitrile groups .

Why 2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Cannot Be Substituted by Generic Quinazolinone Analogs


Generic substitution within the quinazolinone class is not feasible because the biological potency, target engagement, and physicochemical properties are exquisitely sensitive to the specific N3-acetamide substitution pattern. For instance, in a study on visceral leishmaniasis, a close analog modified at the N3 position showed an IC50 of 3.39 μM against promastigotes, while another derivative in the same series was inactive, demonstrating that the particular acetamide group is a critical determinant of anti-parasitic activity [1]. Similarly, in a multitarget-directed ligand approach for Alzheimer's disease, only specifically substituted quinazolinone-hydrazine cyanoacetamide hybrids exhibited potent hAChE inhibition; simple alterations to the cyanoacetamide moiety abolished the desired polypharmacology [2]. These SAR trends confirm that 2-methyl-4-oxoquinazoline cores cannot be interchanged without significant risk of losing the desired biological or physicochemical profile.

Quantitative Differentiation of 2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Against Closest Analogs


Antifungal Activity: 6-Iodo Analog vs. Non-Iodinated Scaffold

Direct comparison of the 2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide scaffold with its 6-iodo derivative reveals that the iodo substitution is critical for potent antifungal activity. The 6-iodo derivative, when further elaborated into a thiazolylidene-acetamide, showed an inhibition zone of 18 mm against Aspergillus ochraceus Wilhelm, while the non-iodinated starting material (the target compound) serves as the essential precursor for introducing this activity-enhancing modification [1]. This demonstrates that the target compound's value lies in its synthetic versatility for late-stage functionalization to achieve the desired bioactivity.

Antifungal Quinazolinone Structure-Activity Relationship

Anti-Leishmanial Potency of the Quinazolinone-Acetamide Scaffold Class

In a focused library of quinazolinone-based acetamide derivatives, compounds possessing the N3-acetamide substitution pattern (the core feature of the target compound) demonstrated significant intracellular anti-leishmanial activity. The most potent analog (F27) achieved an IC50 of 3.39 μM against L. donovani promastigotes and 3.55 μM against intracellular amastigotes, leading to >85% reduction in organ parasite burden in vivo [1]. While the target compound itself was not the most active in this assay, its scaffold is the direct synthetic progenitor of the lead series.

Anti-Leishmanial Acetamide SAR

Multi-Target CNS Potential vs. Single-Target Quinazolinones

Quinazolinone-hydrazine cyanoacetamide hybrids, which can be synthesized from the target compound, have been identified as potent multi-target directed ligands (MTDLs) against Alzheimer's disease. The most potent analogues in this series, such as 7i and 8j, displayed selective, mixed-type inhibition of human acetylcholinesterase (hAChE) with high affinity, and also protected neuronal cells from oxidative damage and Aβ1–42-induced toxicity [1]. This multi-target profile is a direct consequence of the cyanoacetamide-derived hybrid structure, which distinguishes it from simpler, single-target quinazolinones.

Alzheimer's Disease Multi-Target Directed Ligand hAChE Inhibition

High-Value Application Scenarios for 2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide in Drug Discovery


Antifungal Lead Optimization

Use the target compound as a starting material to synthesize and diversify 6-iodo-2-methyl-4-oxoquinazoline derivatives for antifungal screening. The established SAR indicates that late-stage functionalization of the cyanoacetamide group can yield compounds with activity comparable to Nystatin against Aspergillus species [1].

Anti-Leishmanial Scaffold Hopping

Employ the quinazolinone-acetamide core to generate novel analogs for anti-leishmanial programs. The scaffold has already yielded leads with sub-micromolar intracellular activity and >85% in vivo efficacy, making it a promising starting point for further optimization [2].

CNS Multi-Target Probe Development

Convert the cyanoacetamide group into quinazolinone-hydrazine hybrids to create multi-target directed ligands (MTDLs) for Alzheimer's disease research. The resulting compounds have demonstrated dual hAChE inhibition and Aβ fibril modulation, as well as neuroprotective effects in cell models [3].

Targeted Quinazolinone Library Synthesis

Leverage the bifunctional nature of the compound for parallel synthesis of diverse quinazolinone libraries. The active methylene and nitrile groups enable multi-component reactions (e.g., Gewald reaction) to rapidly generate thiazole, pyridinone, and chromene-fused analogs for broad biological screening [1].

Quote Request

Request a Quote for 2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.